Home > Products > Screening Compounds P27519 > Pseudolaric acid B
Pseudolaric acid B -

Pseudolaric acid B

Catalog Number: EVT-8025623
CAS Number:
Molecular Formula: C23H28O8
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pseudolaric acid B is a natural product found in Pseudolarix amabilis and Larix kaempferi with data available.
Overview

Pseudolaric acid B is a naturally occurring compound that belongs to the class of diterpenoids. It is primarily known for its biological activities, particularly its potential therapeutic effects. Pseudolaric acid B is extracted from the wood of Pseudolarix amabilis, commonly known as the golden larch. This compound has garnered interest in pharmacological research due to its various bioactive properties, including anti-cancer, anti-inflammatory, and anti-fungal activities.

Source and Classification

Pseudolaric acid B is derived from the heartwood of Pseudolarix amabilis, a coniferous tree native to China. The classification of Pseudolaric acid B falls under the category of terpenoids, specifically a type of diterpene. Terpenoids are a large and diverse class of organic compounds produced by a variety of plants, and they are known for their aromatic qualities and biological activities.

Synthesis Analysis

Methods

The synthesis of Pseudolaric acid B can be achieved through several methods, primarily focusing on extraction from natural sources or total synthesis in the laboratory.

  1. Natural Extraction: The most common method involves extracting Pseudolaric acid B from the wood of Pseudolarix amabilis. This typically includes:
    • Solvent Extraction: Using organic solvents such as methanol or ethanol to extract the compound from dried wood chips.
    • Column Chromatography: Purifying the extract to isolate Pseudolaric acid B from other components.
  2. Total Synthesis: Laboratory synthesis has been explored to produce Pseudolaric acid B using various synthetic routes:
    • Diels-Alder Reaction: A cycloaddition reaction that can be employed to construct the core structure of Pseudolaric acid B.
    • Functional Group Transformations: Modifying existing compounds through oxidation, reduction, or substitution to achieve the desired structure.

Technical Details

The extraction process typically involves grinding the wood into a powder, followed by maceration with solvent for several days. The resulting mixture is then filtered, and the solvent is evaporated to yield a crude extract that can be further purified using chromatography techniques.

Molecular Structure Analysis

Structure

The molecular formula of Pseudolaric acid B is C20H30O3. Its structure features a complex arrangement characteristic of diterpenoids, including multiple rings and functional groups.

Data

  • Molecular Weight: 318.45 g/mol
  • Chemical Structure: The compound consists of four fused rings with hydroxyl and carbonyl functional groups contributing to its reactivity and biological activity.

Molecular Structure (Note: Replace with actual image link)

Chemical Reactions Analysis

Pseudolaric acid B participates in various chemical reactions that contribute to its biological activity:

  1. Hydrolysis Reactions: The ester groups can undergo hydrolysis in the presence of water, leading to the formation of carboxylic acids.
  2. Oxidation Reactions: The hydroxyl groups can be oxidized to ketones or aldehydes under specific conditions.
  3. Reactions with Nucleophiles: The carbonyl group in Pseudolaric acid B can react with nucleophiles, facilitating various synthetic transformations.

Technical Details

These reactions are typically carried out under controlled conditions using catalysts or specific reagents to ensure selectivity and yield.

Mechanism of Action

Pseudolaric acid B exhibits several mechanisms through which it exerts its biological effects:

  1. Inhibition of Cell Proliferation: It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through pathways involving caspases.
  2. Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase.
  3. Antifungal Activity: Pseudolaric acid B disrupts fungal cell membranes, leading to cell death.

Data

Research indicates that Pseudolaric acid B exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 180-182 °C.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade upon prolonged exposure to light or heat.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for structural elucidation and purity assessment.

Applications

Pseudolaric acid B has several scientific applications:

  1. Pharmacological Research: Investigated for its potential use in cancer therapy due to its cytotoxic properties.
  2. Anti-inflammatory Drugs: Explored for developing new anti-inflammatory agents that could offer therapeutic benefits with fewer side effects.
  3. Antifungal Treatments: Potential applications in treating fungal infections, particularly those resistant to conventional therapies.
Mechanisms of Anticancer Activity

Microtubule-Destabilizing Effects

Pseudolaric acid B (PAB) exerts potent anticancer effects primarily through microtubule destabilization. As a diterpenoid acid derived from Pseudolarix kaempferi, it directly binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization. This interaction prevents GTP-dependent microtubule assembly, as confirmed by in vitro tubulin polymerization assays showing dose-dependent suppression (IC₅₀: 15–25 µM) [1] [5].

Tubulin Polymerization Inhibition via Colchicine-Binding Site Interaction

PAB's binding to the colchicine site disrupts tubulin dimer equilibrium, preventing longitudinal and lateral protofilament interactions. Structural studies reveal that PAB's unique diterpenoid framework—specifically its trans-fused perhydroazulene core and diene side chain—facilitates high-affinity interactions with β-tubulin's colchicine-binding pocket. This impedes GTP hydrolysis-dependent polymerization, reducing microtubule mass by 60–80% at 20 µM in cancer cells [5].

Mitotic Spindle Disruption and G2/M Phase Arrest

Microtubule destabilization by PAB causes mitotic spindle defects, preventing chromosome congression and segregation. This triggers sustained activation of the spindle assembly checkpoint, arresting cells at the G2/M phase. In MDA-MB-231 triple-negative breast cancer cells, PAB (10 µM) induces G2/M arrest within 24 hours, accompanied by downregulation of CDK1 and cyclin B1—key regulators of mitotic entry. Concurrently, tumor suppressor p53 and cyclin-dependent kinase inhibitor p21 are upregulated, reinforcing cell cycle arrest [1].

Table 1: Microtubule-Targeting Effects of PAB in Cancer Models

Cancer TypeKey ObservationsMolecular Changes
Breast (MDA-MB-231)Mitotic spindle collapse, G2/M arrest (70–80% cells at 10 µM)↓CDK1, ↓cyclin B1; ↑p53, ↑p21
LeukemiaMicrotubule network fragmentationDisrupted α/β-tubulin polymerization
Cervical (HeLa)Multipolar spindle formationPremature centriole disjunction

Apoptosis Induction Pathways

Mitochondrial Apoptosis via Bax/Bcl-2 Modulation

PAB activates the intrinsic apoptotic pathway by disrupting mitochondrial membrane permeability. In HeLa cervical cancer cells, PAB (5–15 µM) increases Bax/Bcl-2 ratios 3–5 fold, promoting mitochondrial outer membrane permeabilization (MOMP). This causes cytochrome c release, as evidenced by immunofluorescence and subcellular fractionation assays. In hepatocellular carcinoma (HepG2), PAB depletes mitochondrial membrane potential (ΔΨm) by >50%, facilitating apoptosome assembly [3] [4].

Caspase-Dependent Apoptotic Signaling

Cytochrome c release activates caspase-9, which subsequently cleaves caspase-3 and PARP. In MDA-MB-231 cells, PAB (7.5 µM) elevates cleaved caspase-3 and caspase-9 by 4–6 fold. PARP cleavage—a hallmark of irreversible apoptosis—increases 8 fold at 10 µM. Caspase dependency is validated using pan-caspase inhibitors (e.g., Z-VAD-FMK), which reduce PAB-induced apoptosis by 60–70% [1] [2].

Table 2: Apoptotic Markers Regulated by PAB

Pathway ComponentEffect of PABFunctional Consequence
Bax/Bcl-2 ratio↑ 3–5 foldMOMP induction, cytochrome c release
Cleaved caspase-9↑ 4–6 foldInitiation of caspase cascade
Cleaved caspase-3↑ 4–6 foldExecution of apoptosis
Cleaved PARP↑ 8 foldDNA repair failure, cell disintegration

PI3K/AKT/mTOR Pathway Modulation

Downregulation of PI3K-p110β and Phosphorylated AKT/mTOR

PAB suppresses the PI3K/AKT/mTOR axis—a critical oncogenic signaling cascade. In MDA-MB-231 cells, PAB (10 µM) reduces PI3K-p110β expression by 60% and inhibits phosphorylation of AKT (Ser473) and mTOR (Ser2448) by 70–80%. This deactivation downregulates downstream effectors (e.g., p70S6K, 4E-BP1), blocking protein synthesis and cell survival [1] [6].

Synergistic Effects with PI3K Inhibitors

PAB synergizes with PI3K inhibitors like LY294002. Cotreatment in MDA-MB-231 cells reduces IC₅₀ of LY294002 from 25 µM to 8 µM. The synergy arises from dual blockade: LY294002 inhibits PI3K catalytic activity, while PAB depletes PI3K-p110β subunits. This combination amplifies apoptotic cell death (90% vs. 50% monotherapy) and suppresses epithelial-mesenchymal transition (EMT) by modulating E-cadherin/N-cadherin ratios [1].

Overcoming Multidrug Resistance Phenotypes

Circumvention of P-Glycoprotein-Mediated Efflux

PAB evades P-glycoprotein (P-gp) efflux—a major multidrug resistance (MDR) mechanism—due to its low affinity for P-gp substrate-binding sites. Unlike conventional chemotherapeutics (e.g., doxorubicin), PAB accumulation in P-gp-overexpressing cells (e.g., SGC7901/ADR gastric cancer) remains unchanged. Molecular docking shows PAB’s rigid diterpenoid structure lacks moieties recognized by P-gp’s transmembrane domains [5] [7].

Efficacy in P-Glycoprotein-Overexpressing Cancer Cell Lines

PAB retains cytotoxicity in MDR models. In SGC7901/ADR cells (P-gp expression: >90%), PAB (10 µM) achieves 70% growth inhibition—comparable to parental SGC7901 cells. This contrasts with doxorubicin, which shows 10-fold reduced efficacy in SGC7901/ADR. PAB further reverses MDR by suppressing the Cox-2/PKC-α/P-gp axis, reducing P-gp transport activity by 40% [7].

Table 3: PAB Efficacy in MDR Cancer Models

Cell LineResistance ProfilePAB Efficacy (Growth Inhibition at 10 µM)Mechanism
SGC7901/ADR (Gastric)P-gp overexpression70%↓Cox-2, ↓PKC-α, ↓P-gp function
KB-V1 (Cervical)P-gp overexpression65%Direct evasion of P-gp binding
HepG2/ADM (Liver)P-gp overexpression75%Synergistic suppression of AKT/P-gp signaling

Properties

Product Name

Pseudolaric acid B

IUPAC Name

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C23H28O8/c1-14(18(25)26)6-5-10-21(3)17-9-12-22(20(28)31-21)11-7-16(19(27)29-4)8-13-23(17,22)30-15(2)24/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,25,26)/b10-5+,14-6+/t17-,21+,22+,23-/m0/s1

InChI Key

VDGOFNMYZYBUDT-YDRCMHEVSA-N

Solubility

Solubility in methanol: 1 mg/mL, clear, colorless
Approximately 10 mg/mL in ethanol, chloroform and dimethyl sulfoxide

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.